molecular formula C16H21NO2 B117004 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester CAS No. 150543-42-3

5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester

Cat. No.: B117004
CAS No.: 150543-42-3
M. Wt: 259.34 g/mol
InChI Key: FCWLRKKKNGDVQE-UHFFFAOYSA-N
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Description

5-Azaspiro[24]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C16H21NO2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester typically involves the reaction of azomethine ylides with ethyl cyclopropylidene acetate. This process is often catalyzed by copper complexes, such as Cu(CH3CN)4BF4, in the presence of ligands like TF-BiphamPhos . The reaction conditions usually include an inert atmosphere (e.g., argon) and room temperature, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and processing the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 5-benzyl-5-azaspiro[2.4]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-15(18)14-10-16(14)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWLRKKKNGDVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617734
Record name Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150543-42-3
Record name Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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